molecular formula C11H8N4O2 B2965049 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile CAS No. 933883-51-3

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile

Cat. No. B2965049
CAS RN: 933883-51-3
M. Wt: 228.211
InChI Key: WLDONRITHRLRFA-GMLODJKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile (AADN) is a small molecule that has been shown to have a wide range of potential applications in the scientific research field. AADN has been found to have the ability to act as a substrate for the enzyme tyrosinase, a key enzyme involved in the biosynthesis of melanin, and has also been found to have antioxidant, antifungal and anti-inflammatory properties. This makes AADN a promising candidate for use in a variety of scientific research applications, including drug development, cell biology and biochemistry.

Scientific Research Applications

Ionic Liquids and Catalysis

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile: can be used in the synthesis of 1,2,3-triazolium salts , which are recognized for their potential as ionic liquids and catalysts . These salts serve as solvents, catalysts, hosts in anion recognition, and components of molecular machines. They offer a wide liquid range, thermal stability, tuneable polarity, low flammability, and ease of separation, making them valuable in various catalytic processes.

Pharmaceutical Synthesis

The compound plays a role in the synthesis of 1,2,4-triazole-containing scaffolds , which are present in many pharmaceuticals and biologically active compounds . These scaffolds are crucial in drug discovery studies against cancer cells, microbes, and various diseases, highlighting the compound’s importance in medicinal chemistry.

Biological Activity

In biology, 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is used for pharmaceutical testing as a high-quality reference standard, ensuring accurate results in research . Its precise structure and properties make it suitable for testing the biological activity of new drug candidates.

Materials Science

This compound has garnered interest in materials science due to its unique molecular structure, which can contribute to the development of new materials with specific properties. Its molecular formula, C11H8N4O2, and molecular weight of 228.211 indicate its potential for creating innovative materials.

Chemical Reference Standard

It is also available for purchase as a chemical reference standard, which is essential for ensuring the reliability and validity of experimental results in various scientific research fields .

properties

IUPAC Name

(Z)-2-amino-3-[(3,4-dihydroxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-8(14)9(5-13)15-6-7-1-2-10(16)11(17)3-7/h1-3,6,16-17H,14H2/b9-8-,15-6?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDONRITHRLRFA-GPKHQEQRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NC(=C(C#N)N)C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C=N/C(=C(/C#N)\N)/C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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